molecular formula C19H22N4O5 B14761211 Thalidomide-5'-piperazine-C2-OH

Thalidomide-5'-piperazine-C2-OH

Cat. No.: B14761211
M. Wt: 386.4 g/mol
InChI Key: RTHBKKJYWWFDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5’-piperazine-C2-OH is a conjugate of thalidomide and a piperazine linker, often used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules. This compound serves as a ligand for the E3 ubiquitin ligase, cereblon, and is instrumental in recruiting the CRBN protein . It is primarily used in research settings to study protein degradation pathways and develop targeted therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5’-piperazine-C2-OH involves multiple steps, starting with the preparation of thalidomide. Thalidomide is synthesized through the reaction of phthalic anhydride with L-glutamic acid, followed by cyclization to form the phthalimide ring . The piperazine linker is then introduced through a nucleophilic substitution reaction, where the piperazine moiety reacts with the thalidomide derivative under controlled conditions .

Industrial Production Methods

Industrial production of Thalidomide-5’-piperazine-C2-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5’-piperazine-C2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs .

Scientific Research Applications

Thalidomide-5’-piperazine-C2-OH has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of PROTAC molecules to study protein degradation pathways.

    Biology: Investigates the role of cereblon in cellular processes and protein homeostasis.

    Medicine: Explores potential therapeutic applications in cancer treatment and autoimmune diseases.

    Industry: Utilized in the development of targeted therapies and drug discovery

Mechanism of Action

Thalidomide-5’-piperazine-C2-OH exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding inhibits the ubiquitin ligase activity of cereblon, leading to the degradation of target proteins. The compound’s mechanism involves the recruitment of CRBN protein, which facilitates the ubiquitination and subsequent proteasomal degradation of specific substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-5’-piperazine-C2-OH is unique due to its role in PROTAC technology, which allows for targeted protein degradation. This specificity and ability to modulate protein levels make it a valuable tool in research and therapeutic development .

Properties

Molecular Formula

C19H22N4O5

Molecular Weight

386.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-(2-hydroxyethyl)piperazin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C19H22N4O5/c24-10-9-21-5-7-22(8-6-21)12-1-2-13-14(11-12)19(28)23(18(13)27)15-3-4-16(25)20-17(15)26/h1-2,11,15,24H,3-10H2,(H,20,25,26)

InChI Key

RTHBKKJYWWFDAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.